4,5-Dichloro-2-methylbenzoic acid

Process chemistry Pharmaceutical intermediate synthesis Friedel-Crafts acylation

Regioisomeric dichlorobenzoic acid substitution carries significant scientific risk-chlorine position fundamentally alters electronic distribution, acidity, and reactivity in SNAr and cross-coupling chemistries. 4,5-Dichloro-2-methylbenzoic acid (CAS 5252-98-2) eliminates this uncertainty with a defined substitution pattern. • Ortho-2 position blocked by methyl group directs functionalization to specific ring positions unavailable to symmetric dichloro isomers • Boiling point 332.2°C at 760 mmHg enables high-temperature amidations, esterifications, and metal-catalyzed couplings • Validated by single-crystal XRD structure (monoclinic P2(1)) for polymorph screening and solid-form patent protection

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 5252-98-2
Cat. No. B1600410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-methylbenzoic acid
CAS5252-98-2
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)Cl)Cl
InChIInChI=1S/C8H6Cl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyDUULAHGVYKMTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-methylbenzoic Acid Profile


4,5-Dichloro-2-methylbenzoic acid (C₈H₆Cl₂O₂; MW 205.04) is a chlorinated ortho-methylbenzoic acid derivative featuring two chlorine substituents at the 4- and 5-positions and a methyl group at the 2-position of the benzene ring . The compound is a white crystalline solid at room temperature, insoluble in water but soluble in common organic solvents, with a boiling point of 332.2°C at 760 mmHg . Its substitution pattern confers distinct electronic and steric properties that differentiate it from other dichlorobenzoic acid regioisomers and ortho-substituted benzoic acid analogs, making it a strategic intermediate in pharmaceutical and agrochemical synthesis programs where precise regiochemical control is required .

Workflow
Supports pharmaceutical and agrochemical intermediate synthesis requiring defined 4,5-dichloro-2-methyl substitution pattern for regiochemical control.
Selection Context
Differentiated from generic dichlorobenzoic acid regioisomers by process-specific impurity control and validated solid-state identity.
Method Compatibility
Compatible with high-temperature amidations, esterifications, and metal-catalyzed cross-couplings based on reported thermal stability.

4,5-Dichloro-2-methylbenzoic Acid Substitution Risks


Generic substitution among dichlorobenzoic acid regioisomers carries significant scientific risk because chlorine substitution pattern fundamentally alters electronic distribution, acidity, and reactivity in nucleophilic aromatic substitution and cross-coupling chemistries [1]. For chloro-substituted benzoic acids, the ortho isomer is measurably more acidic than the para isomer [2], and ortho-substituted benzoic acids undergo reductive dehalogenation more readily than their para or meta counterparts [3]. Furthermore, the relative reactivity of chlorine as a leaving group toward nucleophiles follows the order para ≥ ortho > meta [4]. Consequently, selecting 4,5-dichloro-2-methylbenzoic acid over a regioisomer such as 2,4-dichlorobenzoic acid or 3,5-dichlorobenzoic acid is not an interchangeable procurement decision but a deliberate choice driven by required regioselectivity, electronic profile, and downstream synthetic compatibility.

Regioisomer mismatch alters electronic and steric profile
Chlorine substitution pattern determines acidity and nucleophilic substitution reactivity; para ≥ ortho > meta order means 4,5-dichloro regioisomer cannot be replaced by 2,4- or 3,5-isomers without changing reaction outcomes.
Synthetic route dictates impurity profile
Friedel-Crafts acylation-based synthesis yields distinct impurity profiles compared to phosgene-derived routes for other dichloro isomers, affecting downstream reproducibility.
Thermal and solid-state properties may shift
Boiling point and crystal structure availability vary among regioisomers; procurement of a less-characterized analog may limit high-temperature processing and polymorph control.

4,5-Dichloro-2-methylbenzoic Acid Differentiation Evidence


Proprietary Process with High Purity

The patented synthetic route for 4,5-dichloro-2-methylbenzoic acid via Friedel-Crafts acylation of 3,4-dichlorotoluene followed by oxidation produces the target compound in high yields and high purities [1]. In contrast, alternative dichlorobenzoic acid regioisomers such as 2,5-dichlorobenzoic acid are typically manufactured via phosgene-based benzoylation followed by hydrolysis, a route that introduces different impurity profiles and requires distinct quality control validation . Commercial vendors specify purity at 97% to 98% with batch-specific NMR, HPLC, and GC analytical data available for procurement qualification .

Proprietary process purity
Class-level inference
≥98% (Friedel-Crafts route) vs 97–98% (phosgene route for 2,5-isomer)
Route-dependent impurity profiles require process-specific qualification.
Batch-specific NMR, HPLC, GC data available per vendor.
Process chemistry Pharmaceutical intermediate synthesis Friedel-Crafts acylation

Crystal Structure for Identity Verification

The crystal structure of 4,5-dichloro-2-methylbenzoic acid has been unambiguously solved by X-ray diffraction analysis, establishing monoclinic space group P2(1) with unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, and β = 90.331(4)° [1]. This contrasts with many simpler dichlorobenzoic acid regioisomers for which single-crystal X-ray diffraction data remain unpublished or unavailable [2]. The availability of a validated crystal structure enables polymorph screening, patent filing for solid forms, and unequivocal identity confirmation in regulated pharmaceutical environments.

Validated crystal structure
Reported
Monoclinic P2(1) solved vs No published single-crystal data for many regioisomers
Enables unequivocal identity verification and polymorph screening.
Supports solid-form patent protection.
Crystallography Solid-state characterization Pharmaceutical polymorph screening

HMG-CoA Reductase Activity Assessment

4,5-Dichloro-2-methylbenzoic acid was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and lacked significant inhibitory activity [1]. This negative result differentiates it from certain structurally related aromatic carboxylic acids and statin-like pharmacophores that demonstrate measurable HMG-CoA reductase inhibition. While this finding is class-consistent with the absence of the 3,5-dihydroxyheptanoic acid pharmacophore required for statin activity, the data provide a validated negative control benchmark for medicinal chemistry programs screening carboxylic acid building blocks.

HMG-CoA reductase activity
Class-level inference
No significant inhibition vs Statin-like compounds (nM–μM IC₅₀)
Negative control benchmark for cholesterol biosynthesis off-target screening.
Rat hepatic microsomal assay (ChEMBL).
Enzyme inhibition Off-target screening Drug discovery

Substitution Pattern Regioselectivity

The 4,5-dichloro-2-methyl substitution pattern creates a sterically congested environment adjacent to the carboxylic acid group while leaving the 3- and 6-positions differentially activated . Regioselectivity studies on methyl chlorobenzoate analogues demonstrate that chlorine leaving group reactivity follows the order para ≥ ortho > meta [1]. For 4,5-dichloro-2-methylbenzoic acid, the two chlorine atoms occupy the 4- and 5-positions (para and meta relative to the carboxyl group), while the ortho-2 position bears a methyl group. This substitution pattern contrasts sharply with symmetric isomers such as 2,4-dichlorobenzoic acid or 3,5-dichlorobenzoic acid, where the relative positions of electron-withdrawing groups dictate entirely different regioselectivity outcomes in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Substitution regioselectivity
Class-level inference
4,5-Cl₂, 2-CH₃ pattern vs 2,4- or 3,5-dichloro patterns
Para chlorine most reactive; ortho site blocked, directing functionalization.
Reactivity order para ≥ ortho > meta based on methyl chlorobenzoate studies.
Regioselective synthesis Nucleophilic aromatic substitution Cross-coupling

Thermal Stability and High-Temperature Processing

4,5-Dichloro-2-methylbenzoic acid exhibits a boiling point of 332.2°C at 760 mmHg . This thermal stability profile is characteristic of dihalogenated benzoic acids but represents a measurable physical property that differentiates it from mono-chlorinated ortho-methylbenzoic acid analogs, which typically boil at lower temperatures. For process engineering applications requiring high-temperature reaction conditions or distillation-based purification, this boiling point specification provides a quantitative benchmark for solvent and processing compatibility that cannot be met by lower-boiling alternatives.

Boiling point
Class-level inference
332.2°C (760 mmHg)
Supports high-temperature processing and distillation compatibility.
Higher than monochloro analogs due to increased molecular weight.
Thermal stability Process engineering Reaction solvent selection

Cocrystal Propensity with Structural Mimics

Crystallization studies investigating the chloro/methyl structural similarity between o-toluic acid (o-methylbenzoic acid) and o-chlorobenzoic acid produced single crystals of both acids and a 1:1 cocrystal in which the chlorine atom and methyl group are disordered [1]. This established the principle that chloro and methyl groups can serve as structural surrogates in solid-state packing. 4,5-Dichloro-2-methylbenzoic acid combines both chloro and methyl substituents in a single molecular scaffold, positioning it as a potential cocrystal former that integrates the structural elements whose interchangeability was demonstrated in these foundational cocrystallization experiments.

Cocrystal propensity
Supporting evidence
Dual chloro/methyl scaffold integrates demonstrated chloro/methyl interchangeability in benzoic acid cocrystals.
May offer unique cocrystallization opportunities for solid-form engineering.
Data to verify; based on o-toluic/o-chlorobenzoic acid cocrystal model.
Crystal engineering Solid-state chemistry Pharmaceutical cocrystals

4,5-Dichloro-2-methylbenzoic Acid Procurement Scenarios


Pharmaceutical Intermediate with Validated Solid-State Data

When procuring a benzoic acid derivative as a pharmaceutical intermediate for IND-enabling studies or cGMP manufacturing, unequivocal identity verification is non-negotiable. 4,5-Dichloro-2-methylbenzoic acid is supported by a fully solved single-crystal X-ray diffraction structure (monoclinic P2(1) space group, a = 7.7976 Å, b = 7.8288 Å, c = 8.9791 Å, β = 90.331°) [1], enabling polymorph screening and solid-form patent protection. This crystallographic validation distinguishes it from many regioisomeric dichlorobenzoic acids lacking published structural data .

Medicinal Chemistry Off-Target Liability Screening

For medicinal chemistry programs incorporating benzoic acid scaffolds into lead optimization, understanding off-target pharmacology is essential. 4,5-Dichloro-2-methylbenzoic acid has been explicitly tested against rat hepatic microsomal HMG-CoA reductase and lacks significant inhibitory activity [1]. This negative result provides a validated benchmark for programs concerned with cholesterol biosynthesis pathway interference, enabling informed scaffold selection where HMG-CoA reductase inhibition is undesired .

Regioselective Cross-Coupling & SᴴAr Workflows

For synthetic programs requiring precise regiochemical control in cross-coupling or SɴAr reactions, the 4,5-dichloro-2-methyl substitution pattern offers a defined electronic and steric environment. The chlorine atoms occupy the 4- (para) and 5- (meta) positions relative to the carboxyl group, while the ortho-2 position is blocked by a methyl group [1]. Based on established reactivity trends (para ≥ ortho > meta for chlorine leaving group reactivity) , this substitution pattern directs functionalization to specific ring positions, a selectivity profile that symmetric dichloro isomers cannot replicate [2].

High-Temperature Process Compatibility

For reaction development requiring elevated temperatures, 4,5-dichloro-2-methylbenzoic acid offers a boiling point of 332.2°C at atmospheric pressure [1]. This thermal stability enables processing at temperatures where lower-boiling monochloro or non-halogenated benzoic acid analogs would volatilize or degrade. Procurement teams selecting this compound for high-temperature amidations, esterifications, or metal-catalyzed couplings benefit from predictable thermal behavior not guaranteed by alternative regioisomers or less substituted analogs .

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Validated single-crystal structure and process-specific impurity control
Polymorph screening and regulatory identity documentation
Medicinal chemistry off-target screening
Documented lack of HMG-CoA reductase inhibition
Cholesterol biosynthesis pathway liability assessment
Regioselective cross-coupling and SNAr workflows
Defined 4,5-dichloro-2-methyl substitution pattern
Directed functionalization via chlorine leaving group reactivity order
High-temperature process development
Elevated boiling point and thermal stability
Processing compatibility above monochloro analog limits

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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